molecular formula C8H7N3O5 B5402319 4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol

4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol

Cat. No.: B5402319
M. Wt: 225.16 g/mol
InChI Key: ULCBXFMUMXRWSE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol is an organic compound that features both nitro and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol typically involves a multi-step process. One common method includes the nitration of phenol to form 4-nitrophenol, followed by a reaction with nitroethene to introduce the nitroethenyl group. The reaction conditions often require acidic or basic catalysts to facilitate the nitration and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green synthesis methods, such as using metal nanoparticles as catalysts, are being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4), hydrogen gas with metal catalysts (e.g., palladium on carbon).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Reduction: 4-amino-2-[[(E)-2-aminoethenyl]amino]phenol.

    Oxidation: 4-nitro-2-[[(E)-2-nitroethenyl]amino]quinone.

    Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. The phenol group can participate in redox reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenol: A simpler compound with similar nitro and phenol groups.

    2-amino-4-nitrophenol: Contains an amino group instead of the nitroethenyl group.

    4-nitroaniline: Features a nitro group and an amino group on a benzene ring.

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c12-8-2-1-6(11(15)16)5-7(8)9-3-4-10(13)14/h1-5,9,12H/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCBXFMUMXRWSE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC=C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N/C=C/[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.